molecular formula C15H17FN4O B6445216 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640822-37-1

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6445216
CAS No.: 2640822-37-1
M. Wt: 288.32 g/mol
InChI Key: QUHKLALBNDKFMH-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at position 4 and a methoxy group at position 6 of the pyrimidine core. The compound is of interest in medicinal chemistry, particularly for its hypothesized interactions with serotonin receptors and antimicrobial targets .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHKLALBNDKFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluoroiodobenzene, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety is a common scaffold in bioactive molecules. Modifications to its substituents significantly alter biological activity:

  • 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine ():
    Replaces the 4-fluorophenyl group with a bulkier 4-bromophenylmethyl substituent. Bromine’s higher lipophilicity may enhance blood-brain barrier penetration but reduce metabolic stability compared to fluorine .
  • 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (): Features a chloro group at position 4 of pyrimidine and a 2-fluorophenyl group on piperazine.
  • 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine ():
    Substitutes the 4-fluorophenyl group with a 3-chlorophenyl group. Chlorine’s electronegativity may alter electronic interactions with targets, though meta-substitution could limit binding efficiency .

Pyrimidine Core Modifications

  • 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine ():
    Replaces the 4-fluorophenyl group with a methylpiperazine. The methyl group increases hydrophobicity but may reduce selectivity for serotonin receptors compared to the fluorophenyl variant .
  • 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
    Incorporates a pyrazolopyrimidine core and a 2-methoxyphenyl group. This structural complexity may enhance multitarget activity but complicates synthesis .

Antidepressant Potential

  • The target compound’s 4-fluorophenyl group is hypothesized to enhance serotonin receptor binding, similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine , which demonstrated serotonin modulation in preclinical studies .

Antimicrobial and Anticancer Activity

  • N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine () exhibits antimicrobial and anticancer properties attributed to its sulfonamide group, a feature absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent Pyrimidine Substituents Notable Activities Key Differentiators
Target Compound 4-(4-Fluorophenyl) 6-methoxy Serotonin modulation, antimicrobial Para-fluorine enhances lipophilicity and binding
4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine 4-Bromophenylmethyl 6-methoxy Antidepressant Bromine increases lipophilicity but reduces metabolic stability
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 2-Fluorophenyl 4-chloro Enhanced stability Ortho-fluorine introduces steric effects
4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine 4-Methylpiperazine 6-methoxy Broad pharmacological activity Methyl group reduces receptor selectivity
N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine Thiophene-2-sulfonyl 6-methyl, 4-amine Antimicrobial, anticancer Sulfonamide group enables enzyme inhibition

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